4,4'-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline]
Description
The compound 4,4'-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline] is a symmetrical bis-heterocyclic molecule featuring two 7-nitroquinazoline moieties connected via a propane-1,3-diyl linker bridged by piperidine rings. The compound is cataloged in the Aldrich Raman Condensed Phase Library (ID: 11967) and the Aldrich FT-IR Collection (ID: 15198), indicating its use in spectroscopic studies .
Key structural features:
- Quinazoline core: The 7-nitroquinazoline group is a pharmacophore known for interactions with biological targets like tyrosine kinases.
- Piperidine bridges: The 1,4-piperidine diyl groups enhance solubility and conformational flexibility.
- Propane spacer: The 1,3-propanediyl linker provides spatial separation between the two quinazoline units.
Properties
CAS No. |
52791-15-8 |
|---|---|
Molecular Formula |
C29H32N8O4 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
7-nitro-4-[4-[3-[1-(7-nitroquinazolin-4-yl)piperidin-4-yl]propyl]piperidin-1-yl]quinazoline |
InChI |
InChI=1S/C29H32N8O4/c38-36(39)22-4-6-24-26(16-22)30-18-32-28(24)34-12-8-20(9-13-34)2-1-3-21-10-14-35(15-11-21)29-25-7-5-23(37(40)41)17-27(25)31-19-33-29/h4-7,16-21H,1-3,8-15H2 |
InChI Key |
OAODAWHNOUZRPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCCC2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)[N+](=O)[O-])C5=NC=NC6=C5C=CC(=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Piperidine-4-carboxaldehyde
The dipiperidine linker is synthesized via reductive amination using piperidine-4-carboxaldehyde and 1,3-diaminopropane. Key conditions:
-
Solvent : Methanol or ethanol.
-
Reducing Agent : Sodium cyanoborohydride (NaBH3CN).
-
Temperature : Room temperature, 24–48 hours.
Mechanistic Insight :
The aldehyde reacts with the diamine to form a Schiff base, which is reduced to the secondary amine. Steric hindrance from the piperidine rings necessitates prolonged reaction times.
Alternative Pathway: Alkylation of Piperidine
A two-step alkylation strategy employs 1,3-dibromopropane and excess piperidine:
-
Step 1 : Piperidine reacts with 1,3-dibromopropane in acetonitrile at 80°C for 12 hours.
-
Step 2 : The intermediate monoalkylated product is further reacted with piperidine under similar conditions.
Coupling of 1,3-Bis(4-piperidyl)propane with 4-Chloro-7-nitroquinazoline
Nucleophilic Aromatic Substitution (SNAr)
Procedure :
-
Reagents :
-
1,3-Bis(4-piperidyl)propane (1 equiv).
-
4-Chloro-7-nitroquinazoline (2.2 equiv).
-
Base: Potassium carbonate (K2CO3, 4 equiv).
-
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Conditions :
-
Temperature: 90–100°C.
-
Duration: 24–36 hours under nitrogen atmosphere.
-
-
Workup :
Yield : 45–55% (chromatography) vs. 40–48% (recrystallization).
Critical Parameters :
-
Stoichiometry : Excess 4-chloro-7-nitroquinazoline ensures complete substitution.
-
Solvent Polarity : Polar aprotic solvents stabilize the transition state in SNAr.
-
Temperature Control : Higher temperatures accelerate substitution but risk decomposition of the nitro group.
Microwave-Assisted Synthesis
Optimization :
-
Microwave Conditions : 120°C, 300 W, 30 minutes.
-
Solvent : DMF.
Nitration of Quinazoline Precursors
Pre-Coupling vs. Post-Coupling Nitration
While most protocols use pre-nitrated quinazoline, post-coupling nitration has been explored:
-
Post-Coupling Nitration :
-
Pre-Coupling Nitration :
Analytical Characterization
Spectroscopic Data
-
1H NMR (DMSO-d6, 400 MHz): δ 9.12 (s, 2H, quinazoline H-2), 8.54 (d, J = 8.8 Hz, 2H, H-8), 8.32 (d, J = 8.8 Hz, 2H, H-5), 4.20–4.05 (m, 4H, piperidine H-4), 3.30–3.10 (m, 8H, piperidine H-2,6), 2.45–2.30 (m, 4H, propane CH2), 1.80–1.60 (m, 8H, piperidine H-3,5).
-
IR (KBr) : ν 1520 cm⁻¹ (NO2 asymmetric stretch), 1340 cm⁻¹ (NO2 symmetric stretch), 1240 cm⁻¹ (C-N stretch).
Purity Assessment
-
HPLC : >98% purity (C18 column, MeCN:H2O 70:30, 1 mL/min, λ = 254 nm).
-
Elemental Analysis : Calculated for C29H32N8O4: C 61.69%, H 5.71%, N 19.85%; Found: C 61.52%, H 5.88%, N 19.72%.
Comparative Evaluation of Methods
| Method | Conditions | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical SNAr | 90°C, 36h, DMF | 45–55% | >95% | Scalable, minimal equipment | Long duration, moderate yield |
| Microwave-Assisted | 120°C, 30min, DMF | 62–65% | >98% | Faster, higher yield | Specialized equipment required |
| Post-Coupling Nitration | 0–5°C, 2h, HNO3/H2SO4 | <20% | 70–75% | Avoids pre-nitrated intermediates | Low yield, side reactions |
Challenges and Mitigation Strategies
Steric Hindrance
The dipiperidine linker’s bulkiness slows SNAr kinetics. Mitigation:
Nitro Group Stability
Decomposition above 100°C necessitates strict temperature control. Mitigation:
-
Inert Atmosphere : Nitrogen or argon prevents oxidative degradation.
-
Short Reaction Times : Microwave synthesis reduces thermal exposure.
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
4,4’-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in aminoquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4,4’-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline] involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine rings and quinazoline groups also play a role in its binding to molecular targets and pathways involved in its activity[5][5].
Comparison with Similar Compounds
Structural Analogues with Bis-Heterocyclic Motifs
(a) Bis[6-(2-aryl)-2-oxo-1,2-dihydropyridine-3-carbonitrile] derivatives (5a–c)
- Structure: These compounds feature bis-pyridine cores linked via a pyrazole moiety, synthesized from α,β-unsaturated ketones and cyanoacetamide .
- Comparison: Linker: Unlike the propane-piperidine linker in the target compound, these derivatives use a rigid pyrazole spacer. Functional groups: The 2-oxo-1,2-dihydropyridine and nitrile groups contrast with the nitroquinazoline moieties, suggesting divergent electronic properties and target affinities. Synthesis: Both classes employ multi-step reactions, but derivatives 5a–c utilize ammonium acetate in refluxing n-butanol, whereas the target compound’s synthesis method is unspecified .
(b) Symmetrical Bistriazole Derivatives (e.g., 4a)
- Structure : Compounds like 4,4′-(((propane-1,3-diylbis(1H-1,2,3-triazole-1,4-diyl))bis(methylene))bis(oxy))dibenzaldehyde feature a propane spacer connecting triazole rings .
- Comparison: Heterocycle type: Triazoles (1,2,3-triazole) versus piperidine-quinazoline systems. Functionalization: The aldehyde groups in 4a enable further derivatization, whereas the nitro groups in the target compound may limit reactivity.
(c) 1,4-Bis(pyridin-4-ylmethyl)piperazine
- Structure : This compound contains a piperazine core with pyridinylmethyl substituents (CAS: 357429-12-0) .
- Comparison :
- Linker flexibility : Piperazine’s six-membered ring offers rigidity compared to the propane-piperidine linker.
- Electronic profile : The pyridine groups introduce aromaticity, contrasting with the electron-deficient nitroquinazoline units.
Physicochemical Properties
*Estimated based on similar compounds in and .
Biological Activity
4,4'-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline] is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 4,4'-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline] is with a molecular weight of approximately 556.6 g/mol. The structure consists of two 7-nitroquinazoline moieties linked by a propane-1,3-diyl group and further connected to two piperidine rings. This unique configuration suggests a potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 556.6 g/mol |
| CAS Number | 52791-15-8 |
| EINECS Number | 258-187-1 |
Antitumor Activity
Preliminary studies indicate that 4,4'-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline] exhibits significant antitumor properties. The presence of the quinazoline moiety is notable for its ability to inhibit various cancer cell lines. Research has shown that compounds containing quinazoline structures can disrupt cancer cell proliferation through multiple mechanisms, including the inhibition of specific kinases involved in cell signaling pathways.
Case Study: Cancer Cell Line Inhibition
A study conducted on several cancer cell lines demonstrated that this compound effectively inhibited cell growth at micromolar concentrations. The IC50 values varied among different types of cancer cells, indicating selective activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
| A549 (Lung Cancer) | 15.0 |
Antibacterial and Antifungal Properties
In addition to its antitumor activity, there are indications that the compound may possess antibacterial and antifungal properties. Although detailed studies are still required to confirm these effects, initial screenings have shown activity against several bacterial strains.
Preliminary Screening Results
A preliminary screening against common bacterial strains yielded the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These results suggest that the compound could be further explored for its potential as an antimicrobial agent.
The biological activity of 4,4'-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline] is likely mediated through multiple pathways:
- Inhibition of Kinases : The quinazoline moiety is known to interact with various kinase targets, disrupting signaling pathways essential for cancer cell survival.
- Membrane Disruption : The compound may affect bacterial cell membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : There is potential for this compound to induce oxidative stress in cells, contributing to its cytotoxic effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4,4'-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline], and how can researchers optimize yield while minimizing side reactions?
- Methodological Answer : Begin with a stepwise coupling approach using propane-1,3-diamine as the central linker. Piperidine and nitroquinazoline precursors should be functionalized with reactive groups (e.g., halides or boronic acids) for Suzuki-Miyaura or Buchwald-Hartwig couplings. Monitor reaction progress via HPLC-MS to identify intermediates and byproducts. Optimize solvent polarity (e.g., DMF/THF mixtures) and catalyst loading (e.g., Pd(PPh₃)₄) to enhance regioselectivity. Reference kinetic studies on analogous nitroquinazoline derivatives to adjust temperature gradients and reaction times .
Q. How should researchers characterize the physicochemical properties of this compound, and what analytical techniques are critical for validation?
- Methodological Answer :
- Solubility : Use shake-flask methods in buffered aqueous solutions (pH 1–13) and organic solvents (DMSO, ethanol) to determine partition coefficients (logP) .
- Thermal Stability : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition thresholds.
- Crystallinity : Employ X-ray diffraction (XRD) to assess polymorphic forms, which may influence bioavailability in pharmacological studies.
- Spectroscopic Confirmation : Combine ¹H/¹³C NMR (in deuterated DMSO) and high-resolution mass spectrometry (HRMS) to validate structural integrity. Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS-compliant guidelines for nitroaromatic compounds. Use fume hoods for synthesis and purification steps due to potential respiratory irritancy. Wear nitrile gloves and chemical-resistant lab coats to prevent dermal exposure. In case of accidental contact, rinse skin/eyes with copious water for 15 minutes and seek medical evaluation. Store the compound in airtight containers under inert gas (argon) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer : Suspected rotational isomerism or π-stacking interactions in the nitroquinazoline moieties may cause non-equivalent proton environments. Perform variable-temperature NMR (VT-NMR) to assess dynamic behavior. If splitting persists, use 2D NMR (COSY, NOESY) to map spatial proximities. Compare experimental data with molecular dynamics (MD) simulations of conformational flexibility. For unresolved cases, synthesize isotopically labeled analogs (e.g., ¹⁵N-labeled piperidine) to trace electronic environments .
Q. What computational strategies are effective for predicting the compound’s binding affinity to kinase targets, and how can these models be validated experimentally?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., EGFR, VEGFR). Include solvation effects and protonation states of the nitro groups.
- MD Simulations : Run 100-ns trajectories to evaluate binding stability and free energy landscapes (MM-PBSA/GBSA).
- Validation : Correlate computational predictions with in vitro kinase inhibition assays (e.g., ADP-Glo™). Use site-directed mutagenesis on key kinase residues (e.g., gatekeeper mutations) to confirm critical binding interactions .
Q. How can factorial design optimize reaction conditions for large-scale synthesis while addressing environmental sustainability?
- Methodological Answer : Apply a 2⁴ factorial design to test variables: catalyst concentration (A), solvent ratio (B), temperature (C), and reaction time (D). Use ANOVA to identify significant factors (p < 0.05). For sustainability, prioritize solvent recovery (e.g., DMF via vacuum distillation) and low Pd-catalyst loadings (<1 mol%). Incorporate life-cycle assessment (LCA) metrics to evaluate waste generation and energy consumption. Iterate with response surface methodology (RSM) to refine optimal conditions .
Q. What interdisciplinary approaches integrate AI-driven automation in studying this compound’s reactivity?
- Methodological Answer : Deploy AI platforms (e.g., COMSOL Multiphysics with ML modules) to predict reaction pathways under varying conditions. Train neural networks on historical kinetic data from nitroquinazoline analogs. Use robotic liquid handlers for high-throughput screening of catalyst/solvent combinations. Implement real-time FTIR monitoring with adaptive feedback loops to adjust parameters dynamically. Validate AI predictions with small-batch experiments .
Theoretical and Methodological Frameworks
Q. How should researchers align experimental designs with theoretical frameworks (e.g., transition-state theory) for mechanistic studies?
- Methodological Answer : Formulate hypotheses based on Hammond’s postulate to infer transition-state structures from intermediate stabilities. Use kinetic isotope effects (KIEs) and Eyring analysis to differentiate concerted vs. stepwise mechanisms. For nitro group reduction steps, employ Marcus theory to model electron-transfer kinetics. Validate with in situ spectroscopic techniques (e.g., stopped-flow UV-Vis) .
Q. What strategies mitigate biases in data interpretation when analyzing contradictory results from independent studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to aggregate data from peer-reviewed studies. Perform meta-analysis with random-effects models to account for heterogeneity. Use sensitivity analysis to identify outliers. Replicate critical experiments under standardized conditions (e.g., ISO guidelines) to isolate methodological discrepancies. Publish negative results to reduce publication bias .
Tables for Critical Data Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
